![molecular formula C13H11Cl3N2O3 B13892911 2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13892911.png)
2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidine is a chemical compound with the molecular formula C13H11Cl3N2O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
The synthesis of 2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidine typically involves the reaction of 2-chloro-5-hydroxypyrimidine with 2,6-dichloro-3,5-dimethoxybenzyl methanesulfonate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at an elevated temperature (around 60°C) for about an hour. The product is then isolated by filtration and purified .
化学反応の分析
2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.
科学的研究の応用
2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to nucleotides.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar compounds to 2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidine include:
2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine: This compound has fluorine atoms instead of chlorine, which can affect its reactivity and biological activity.
2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine: Lacks the additional chlorine atoms, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
特性
分子式 |
C13H11Cl3N2O3 |
|---|---|
分子量 |
349.6 g/mol |
IUPAC名 |
2-chloro-5-[(2,6-dichloro-3,5-dimethoxyphenyl)methoxy]pyrimidine |
InChI |
InChI=1S/C13H11Cl3N2O3/c1-19-9-3-10(20-2)12(15)8(11(9)14)6-21-7-4-17-13(16)18-5-7/h3-5H,6H2,1-2H3 |
InChIキー |
FXPCHADDVFPRAO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1Cl)COC2=CN=C(N=C2)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


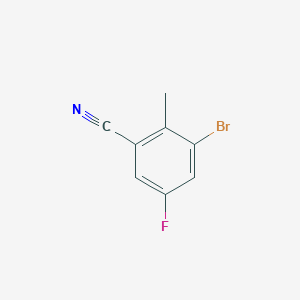
![2-Bromo-6-chlorothieno[3,2-B]pyridine](/img/structure/B13892831.png)
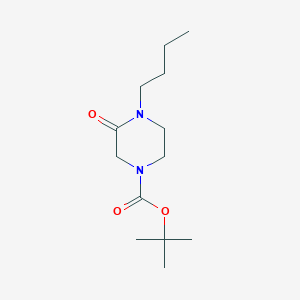



![Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride](/img/structure/B13892880.png)
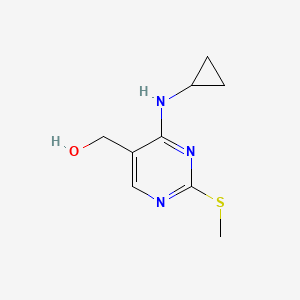

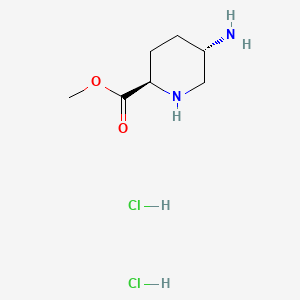
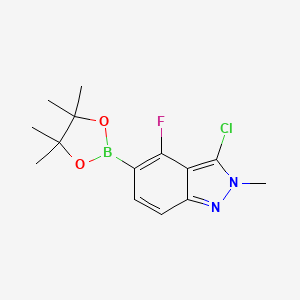
![Cyclohexanemethanamine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-alpha-methyl-, (alphaR)-](/img/structure/B13892904.png)
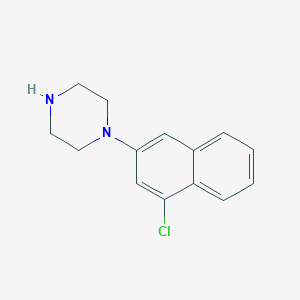
![Ethyl 2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13892919.png)
